1-(2,4-Dinitrophenyl)-1-oxo-1lambda~5~-piperidine
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Overview
Description
1-(2,4-Dinitrophenyl)piperidine 1-oxide is a chemical compound with the molecular formula C11H13N3O4 and a molecular weight of 251.2386 It is characterized by the presence of a piperidine ring substituted with a 2,4-dinitrophenyl group and an oxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dinitrophenyl)piperidine 1-oxide typically involves the reaction of piperidine with 2,4-dinitrochlorobenzene under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the electrophilic carbon of the 2,4-dinitrochlorobenzene, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 1-(2,4-Dinitrophenyl)piperidine 1-oxide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and concentration to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dinitrophenyl)piperidine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Nucleophilic aromatic substitution reactions are common due to the electron-withdrawing nature of the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Strong nucleophiles like hydroxide ions or amines are typically employed under basic conditions.
Major Products Formed
Oxidation: Products include various oxidized derivatives of the original compound.
Reduction: Major products include 1-(2,4-diaminophenyl)piperidine.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,4-Dinitrophenyl)piperidine 1-oxide has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-Dinitrophenyl)piperidine 1-oxide involves its interaction with various molecular targets. The nitro groups act as electron-withdrawing substituents, making the aromatic ring more susceptible to nucleophilic attack. This property is exploited in nucleophilic aromatic substitution reactions, where the compound can form intermediates such as Meisenheimer complexes . Additionally, the oxide functional group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dinitrophenyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of piperidine.
1-(2,4-Dinitrophenyl)-2,5-dimethylpiperidine: Contains additional methyl groups on the piperidine ring.
1-(2,4-Dinitrophenyl)-4-nitropiperidine: Has an additional nitro group on the piperidine ring.
Uniqueness
The combination of these groups makes it a versatile compound for various chemical reactions and research applications .
Properties
CAS No. |
110210-07-6 |
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Molecular Formula |
C11H13N3O5 |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
1-(2,4-dinitrophenyl)-1-oxidopiperidin-1-ium |
InChI |
InChI=1S/C11H13N3O5/c15-12(16)9-4-5-11(10(8-9)13(17)18)14(19)6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 |
InChI Key |
ITHXFLSMUFFIGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[N+](CC1)(C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[O-] |
Origin of Product |
United States |
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